molecular formula C8H11NO3S B2619205 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone CAS No. 861212-00-2

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone

Cat. No.: B2619205
CAS No.: 861212-00-2
M. Wt: 201.24
InChI Key: ABQQOJLQVXKNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with methyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone typically involves the reaction of 4,6-dimethyl-2(1H)-pyridinone with a sulfonylating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4,6-dimethyl-3-(carboxyl)-2(1H)-pyridinone.

    Reduction: Formation of 4,6-dimethyl-3-(methylthio)-2(1H)-pyridinone.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2(1H)-pyridinone: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.

    3-(methylsulfonyl)-2(1H)-pyridinone: Lacks the methyl groups at positions 4 and 6, which can affect its overall properties.

Uniqueness

4,6-dimethyl-3-(methylsulfonyl)-2(1H)-pyridinone is unique due to the presence of both methyl and methylsulfonyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4,6-dimethyl-3-methylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-4-6(2)9-8(10)7(5)13(3,11)12/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQQOJLQVXKNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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